1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol
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Overview
Description
1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol is a heterocyclic compound with the molecular formula C12H12N2S and a molecular weight of 216.31 g/mol . This compound features a cyclopropyl group, a phenyl group, and an imidazole ring with a thiol group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with phenyl isothiocyanate, followed by cyclization with a suitable reagent to form the imidazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups onto the phenyl or cyclopropyl rings .
Scientific Research Applications
1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of their activity . This interaction can affect various biochemical pathways, making the compound useful in studying and potentially treating diseases .
Comparison with Similar Compounds
Similar Compounds
1-cyclopropyl-5-phenyl-1H-imidazole-2-one: Similar structure but with a carbonyl group instead of a thiol group.
1-cyclopropyl-5-phenyl-1H-imidazole-2-amine: Similar structure but with an amino group instead of a thiol group.
1-cyclopropyl-5-phenyl-1H-imidazole-2-methanol: Similar structure but with a hydroxyl group instead of a thiol group.
Uniqueness
1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thiol group allows for specific interactions with proteins and enzymes, making it valuable in biochemical and medicinal research .
Properties
IUPAC Name |
3-cyclopropyl-4-phenyl-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c15-12-13-8-11(14(12)10-6-7-10)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKLTVQKMMNYSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=CNC2=S)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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